molecular formula C15H15F2NO4S B3017903 2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide CAS No. 1797873-14-3

2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide

Cat. No.: B3017903
CAS No.: 1797873-14-3
M. Wt: 343.34
InChI Key: LQDFTGMIYOFAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide is a complex organic compound characterized by the presence of a difluoromethylsulfonyl group, a benzamide core, and a 2,5-dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Difluoromethylsulfonyl Group:

    Attachment of the 2,5-Dimethylfuran Moiety: The final step involves the attachment of the 2,5-dimethylfuran moiety to the benzamide core, which can be done through a coupling reaction using appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2-((Difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzamide core may also play a role in binding to biological targets, while the 2,5-dimethylfuran moiety could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-((Difluoromethyl)sulfonyl)benzamide: Lacks the 2,5-dimethylfuran moiety, which may affect its reactivity and stability.

    N-((2,5-Dimethylfuran-3-yl)methyl)benzamide: Does not contain the difluoromethylsulfonyl group, potentially altering its biological activity.

    2-((Difluoromethyl)sulfonyl)-N-methylbenzamide: Similar structure but with a different substituent on the nitrogen atom.

Uniqueness

2-((Difluoromethyl)sulfonyl)-N-((2,5-dimethylfuran-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the difluoromethylsulfonyl group and the 2,5-dimethylfuran moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO4S/c1-9-7-11(10(2)22-9)8-18-14(19)12-5-3-4-6-13(12)23(20,21)15(16)17/h3-7,15H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFTGMIYOFAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.